molecular formula C4H8BrNO2S B15196212 Methanesulfonamide, N-(2-bromoallyl)- CAS No. 102280-88-6

Methanesulfonamide, N-(2-bromoallyl)-

Cat. No.: B15196212
CAS No.: 102280-88-6
M. Wt: 214.08 g/mol
InChI Key: DJALIWHBNKIYSN-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-(2-bromoallyl)- is an organosulfur compound with the molecular formula C4H8BrNO2S. It is a derivative of methanesulfonamide, where the hydrogen atom on the nitrogen is replaced by a 2-bromoallyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfonamide, N-(2-bromoallyl)- can be synthesized through the reaction of methanesulfonamide with 2-bromoallyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

The process would likely involve optimization of reaction parameters to maximize yield and purity, along with purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(2-bromoallyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Elimination: Strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted sulfonamides.

    Elimination: Formation of allyl sulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines or sulfides.

Scientific Research Applications

Methanesulfonamide, N-(2-bromoallyl)- has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable sulfonamide linkages.

    Biological Studies: Investigated for its antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(2-bromoallyl)- involves its interaction with biological molecules through its sulfonamide group. This group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The 2-bromoallyl group can also participate in covalent bonding with nucleophilic sites on biomolecules, leading to modifications that affect their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonamide, N-(2-bromoallyl)- is unique due to the presence of the 2-bromoallyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The bromine atom can participate in specific chemical reactions that are not possible with chlorine or iodine, making it a valuable compound for targeted applications in synthesis and medicinal chemistry .

Properties

CAS No.

102280-88-6

Molecular Formula

C4H8BrNO2S

Molecular Weight

214.08 g/mol

IUPAC Name

N-(2-bromoprop-2-enyl)methanesulfonamide

InChI

InChI=1S/C4H8BrNO2S/c1-4(5)3-6-9(2,7)8/h6H,1,3H2,2H3

InChI Key

DJALIWHBNKIYSN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC(=C)Br

Origin of Product

United States

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